
1-Bromo-1-methylcyclobutane
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Overview
Description
1-Bromo-1-methylcyclobutane (CAS: 80204-24-6) is a brominated cyclobutane derivative with the molecular formula C₅H₉Br and a molecular weight of 149.03 g/mol . It features a cyclobutane ring substituted with a bromine atom and a methyl group at the 1-position. Key physical properties include a boiling point of 110–111°C and a refractive index of n²⁰D 1.5085 . The compound is used in organic synthesis, particularly in studies of ring strain and isomerization reactions. For example, under specific conditions, it undergoes isomerization to form 1,2-dibromo-2-methylbutane, highlighting its reactivity in ring-opening processes .
Preparation Methods
1-Bromo-1-methylcyclobutane can be synthesized through several methods:
Chemical Reactions Analysis
1-Bromo-1-methylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions (S_N2) where the bromine atom is replaced by a nucleophile such as hydroxide (OH-), cyanide (CN-), or amine (NH2-).
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions (E2) to form 1-methylcyclobutene.
Reduction Reactions: The compound can be reduced to 1-methylcyclobutane using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Scientific Research Applications
1-Bromo-1-methylcyclobutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: In biological research, it can be used to study the effects of halogenated compounds on biological systems.
Medicine: Although not directly used as a drug, its derivatives and analogs are explored for potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-1-methylcyclobutane in chemical reactions involves the formation of reactive intermediates such as carbocations, radicals, or carbanions. These intermediates undergo further transformations to yield the final products. For example, in nucleophilic substitution reactions, the bromine atom leaves, forming a carbocation that is then attacked by a nucleophile . In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the elimination of the bromine atom .
Comparison with Similar Compounds
Structural and Positional Isomers
1-Bromo-2-methylcyclobutane (CAS: 80204-23-5)
- Molecular Formula : C₅H₉Br (same as 1-bromo-1-methylcyclobutane).
- Molecular Weight : 149.03 g/mol .
- Key Differences : The methyl group is at the 2-position instead of the 1-position. This positional isomerism affects stability and reactivity . For instance, steric hindrance in the 2-position may slow down nucleophilic substitution (SN2) reactions compared to the 1-isomer.
1-Bromo-3-isopropylcyclobutane (CAS: 1699089-55-8)
- Molecular Formula : C₇H₁₃Br.
- Molecular Weight : 177.085 g/mol .
- Key Differences : The larger isopropyl substituent increases steric bulk and may reduce ring strain compared to the methyl group in this compound. This impacts solubility and reaction kinetics, particularly in ring-opening or cross-coupling reactions.
Non-Cyclic Analogues
1-Bromo-3-methylbutane (CAS: 107-82-4)
- Molecular Formula : C₅H₁₁Br.
- Molecular Weight : 151.04 g/mol .
- Key Differences : As a linear compound, it lacks the ring strain inherent to cyclobutane derivatives. This results in lower reactivity in ring-opening reactions but higher stability in SN2 mechanisms. Its boiling point (~130°C ) is higher than this compound, reflecting differences in molecular packing and volatility .
Brominated Cycloalkanes
Bromocyclohexane
- Molecular Formula : C₆H₁₁Br.
- Molecular Weight : 163.06 g/mol.
- Key Differences : The larger cyclohexane ring eliminates ring strain, making it less reactive in ring-opening reactions compared to cyclobutane derivatives. Bromocyclohexane is often used as a reference in studies of steric effects and conformational stability .
1-Bromo-1-methylcyclopentane
- Molecular Formula : C₆H₁₁Br.
- Molecular Weight : 163.06 g/mol.
- Key Differences : The cyclopentane ring has less strain than cyclobutane, leading to intermediate reactivity. This compound is useful for comparing the effects of ring size on substitution and elimination pathways.
Functionalized Derivatives
Methyl 1-bromocyclobutane-1-carboxylate (CAS: 51572-54-4)
- Molecular Formula : C₇H₉BrO₂.
- Molecular Weight : 217.05 g/mol .
- Key Differences : The addition of a carboxylate group enhances polarity and reactivity in esterification or amidation reactions. This derivative is commercially available and used in synthesizing complex cyclobutane-containing molecules .
Data Tables
Table 1: Physical and Structural Comparison
Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Refractive Index (n²⁰D) |
---|---|---|---|---|
This compound | C₅H₉Br | 149.03 | 110–111 | 1.5085 |
1-Bromo-2-methylcyclobutane | C₅H₉Br | 149.03 | Not reported | Not reported |
1-Bromo-3-isopropylcyclobutane | C₇H₁₃Br | 177.09 | Not reported | Not reported |
1-Bromo-3-methylbutane | C₅H₁₁Br | 151.04 | ~130 | Not reported |
Bromocyclohexane | C₆H₁₁Br | 163.06 | 165–166 | 1.4956 |
Table 2: Reactivity Comparison
Biological Activity
1-Bromo-1-methylcyclobutane (C5H9Br) is a brominated organic compound that has garnered attention in chemical research due to its potential biological activities and applications in organic synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C5H9Br
- Molecular Weight : 163.06 g/mol
- IUPAC Name : 1-(bromomethyl)-1-methylcyclobutane
- Canonical SMILES : CC1(CCC1)CBr
The biological activity of this compound is primarily attributed to the reactivity of the bromine atom, which acts as an electrophile. This property enables the compound to participate in nucleophilic substitution reactions, where nucleophiles can attack the electrophilic carbon bonded to the bromine atom, leading to the formation of new compounds with potential biological activity.
Key Pathways
- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, leading to diverse products that may exhibit different biological activities.
- Formation of Reactive Intermediates : The compound can generate reactive intermediates that may interact with biological macromolecules, potentially influencing cellular processes.
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, general trends for brominated compounds suggest that their absorption, distribution, metabolism, and excretion (ADME) are influenced by their chemical structure. The presence of the bromine atom may affect metabolic pathways and toxicity profiles.
Antimicrobial Activity
Research has indicated that brominated compounds can exhibit antimicrobial properties. For instance, derivatives of this compound have shown efficacy against various bacterial strains in laboratory settings. A study highlighted the synthesis of a series of brominated compounds that demonstrated significant antibacterial activity against Gram-positive bacteria .
Insecticidal Properties
Brominated compounds have been explored for their potential as insecticides. The structure of this compound allows for modifications that enhance its bioactivity against pests. Case studies have indicated that certain derivatives possess insecticidal properties comparable to established insecticides .
Toxicological Studies
Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary studies suggest that while some brominated compounds exhibit low toxicity at certain concentrations, further research is required to fully elucidate their safety and environmental impact .
Summary of Findings
Property | Details |
---|---|
Molecular Formula | C5H9Br |
Molecular Weight | 163.06 g/mol |
Mechanism | Nucleophilic substitution via electrophilic bromine |
Antimicrobial Activity | Effective against Gram-positive bacteria |
Insecticidal Activity | Potential insecticide with modifications |
Toxicity | Low toxicity at certain concentrations |
Properties
IUPAC Name |
1-bromo-1-methylcyclobutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c1-5(6)3-2-4-5/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTWOFDDPACDDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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